molecular formula C13H18BrNO2 B11833219 Ethyl 3-bromo-4-(butylamino)benzoate CAS No. 1131594-52-9

Ethyl 3-bromo-4-(butylamino)benzoate

Cat. No.: B11833219
CAS No.: 1131594-52-9
M. Wt: 300.19 g/mol
InChI Key: PQKYOQWSDZEAQC-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-4-(butylamino)benzoate is a chemical compound with the molecular formula C13H18BrNO2 and a molecular weight of 300.19 g/mol It is an ethyl ester derivative of benzoic acid, specifically substituted with a bromine atom at the 3-position and a butylamino group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-bromo-4-(butylamino)benzoate typically involves the following steps:

    Amination: The substitution of a butylamino group at the 4-position.

    Esterification: The formation of the ethyl ester from the carboxylic acid group.

These reactions are carried out under controlled conditions to ensure the desired substitution patterns and to minimize side reactions .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using similar reaction steps but optimized for efficiency and yield. The use of automated reactors and continuous flow systems can enhance the production process, ensuring consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-4-(butylamino)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzoates, while oxidation and reduction can lead to different functionalized derivatives .

Scientific Research Applications

Ethyl 3-bromo-4-(butylamino)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-bromo-4-(butylamino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and butylamino groups play crucial roles in binding to these targets, influencing their activity and function. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-bromo-4-(butylamino)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the bromine and butylamino groups allows for unique interactions and reactivity compared to other similar compounds .

Biological Activity

Ethyl 3-bromo-4-(butylamino)benzoate is a compound with notable biological activity, particularly in the field of medicinal chemistry. This article explores its synthesis, biological properties, potential applications, and comparative analysis with structurally similar compounds.

Chemical Structure and Properties

This compound features a bromine atom, an ethyl ester group, and a butylamino substituent on a benzene ring. Its molecular formula is C13H16BrNO2C_{13}H_{16}BrNO_2, with a molecular weight of approximately 300.19 g/mol. The unique substitution pattern contributes to its reactivity and potential therapeutic applications.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Alkylation : Introducing the butylamino group.
  • Esterification : Forming the ethyl ester.
  • Bromination : Selectively adding the bromine atom at the appropriate position on the benzene ring.

These steps are crucial for producing derivatives that may exhibit enhanced biological activity or specificity for particular targets.

Pharmacological Potential

Research indicates that this compound may serve as a precursor in the synthesis of pharmaceutical compounds. Its interactions with biological targets are essential for understanding its therapeutic potential. Binding affinity studies are critical to evaluate how this compound might interact within biological systems, particularly concerning safety and efficacy.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the uniqueness of this compound relative to structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
Ethyl 4-(butylamino)benzoateLacks bromine at position 3Potentially less reactive due to absence of bromine
Ethyl 3-amino-4-(butylamino)benzoateContains amino group instead of bromoMay exhibit different biological activities
Ethyl 4-bromobenzoateBromine at position 4Different reactivity profile due to position change
Ethyl 2-bromo-4-(butylamino)benzoateBromine at position 2Altered electronic properties affecting reactivity

The presence of both bromine and butylamino groups in this compound may confer unique properties that warrant further investigation in medicinal chemistry.

Case Studies and Research Findings

Recent studies have evaluated the biological activity of similar benzoate compounds, emphasizing local anesthetic effects. For instance, compounds synthesized from benzoic acid derivatives demonstrated significant local anesthetic properties with low toxicity profiles, suggesting potential applications in pain management .

In one study, various benzoate derivatives were tested for their anesthetic efficacy, revealing that modifications to the structure could enhance their effectiveness while reducing toxicity . These findings underscore the importance of structural optimization in developing new therapeutic agents.

Properties

CAS No.

1131594-52-9

Molecular Formula

C13H18BrNO2

Molecular Weight

300.19 g/mol

IUPAC Name

ethyl 3-bromo-4-(butylamino)benzoate

InChI

InChI=1S/C13H18BrNO2/c1-3-5-8-15-12-7-6-10(9-11(12)14)13(16)17-4-2/h6-7,9,15H,3-5,8H2,1-2H3

InChI Key

PQKYOQWSDZEAQC-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=C(C=C(C=C1)C(=O)OCC)Br

Origin of Product

United States

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